molecular formula C15H10Cl2N4O B2442787 N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide CAS No. 1025677-86-4

N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide

Cat. No.: B2442787
CAS No.: 1025677-86-4
M. Wt: 333.17
InChI Key: UWQFARKYMFGBJI-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide is a useful research compound. Its molecular formula is C15H10Cl2N4O and its molecular weight is 333.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Biodegradation

Research on compounds related to N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide, such as chlorophenols and their derivatives, has highlighted their effects on the environment and potential pathways for biodegradation. Chlorophenols, including 2,4-dichlorophenol, are known for their moderate toxicity to both mammalian and aquatic life. Their persistence in the environment can vary, becoming moderate to high depending on the presence of microflora capable of biodegradation. However, bioaccumulation of these compounds is generally expected to be low due to their organoleptic effects (Krijgsheld & Gen, 1986).

Wastewater Treatment and Pesticide Industry Impact

The pesticide industry generates wastewater containing toxic pollutants, including dichlorophenols, which can enter natural water sources if not adequately treated. Biological processes and granular activated carbon have been shown to remove a significant portion of these compounds, suggesting a pathway for reducing environmental impact (Goodwin et al., 2018).

Herbicide Toxicity and Environmental Behavior

2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to the structure of interest, has been widely studied for its environmental behavior and toxicity. The research indicates a need for more comprehensive studies to understand the fate, accumulation, and long-term exposure impacts of such compounds on various ecosystems (Islam et al., 2017).

Molecular Synthesis and Chemical Reactivity

In the realm of synthetic organic chemistry, enaminoketones and enaminonitriles, classes of compounds structurally related to the subject of interest, have gained attention for their versatility as intermediates in the synthesis of heterocycles and natural products. These compounds are pivotal in the development of novel synthetic pathways, offering insights into the reactivity and potential applications of this compound (Negri et al., 2004).

Properties

IUPAC Name

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O/c16-11-4-5-13(12(17)7-11)21-15(22)10(8-18)9-20-14-3-1-2-6-19-14/h1-7,9H,(H,19,20)(H,21,22)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQFARKYMFGBJI-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.